

3,5-Dibromo-2-nitropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dibromo-2-nitropyridine**

Cat. No.: **B110528**

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dibromo-2-nitropyridine**: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as foundational to the synthesis of novel therapeutic agents. These "privileged structures" offer a versatile scaffold that can be chemically modified to interact with a wide range of biological targets. The pyridine ring is one such preeminent scaffold, present in numerous natural products and FDA-approved drugs.^[1] Functionalized pyridines serve as critical building blocks for medicinal chemists. **3,5-Dibromo-2-nitropyridine** is a prime example of a highly activated and versatile pyridine-based intermediate. Its unique arrangement of two bromine atoms and an electron-withdrawing nitro group provides multiple reaction sites, making it an essential building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.^[2] This guide offers a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and safety protocols, tailored for researchers and scientists in organic synthesis and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The formal nomenclature and structural representation of **3,5-Dibromo-2-nitropyridine** are established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: **3,5-Dibromo-2-nitropyridine**[\[3\]](#)

Caption: Chemical structure of **3,5-Dibromo-2-nitropyridine**.

Chemical Identifiers

Identifier	Value	Source
CAS Number	610261-34-2	[2] [4] [5]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[2] [3] [4]
SMILES	C1=C(C=NC(=C1Br)[O-])Br	[3]

| InChIKey | KVHYCCSVMBUDPH-UHFFFAOYSA-N |[\[3\]](#)[\[6\]](#) |

Physicochemical Properties

The physical properties of **3,5-Dibromo-2-nitropyridine** are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	281.89 g/mol	[2] [4] [7]
Appearance	Pale yellow crystalline solid	[2] [8]
Melting Point	71 - 80 °C	[2]
Boiling Point	288.5 ± 35.0 °C (Predicted)	[8]
Storage Conditions	Store at 0-8 °C or under an inert atmosphere at room temperature.	[2] [8] [9]
Purity	≥ 98% (GC)	[2] [4]

Synthesis and Mechanistic Considerations

The synthesis of **3,5-Dibromo-2-nitropyridine** typically involves the electrophilic nitration of a pre-brominated pyridine precursor. The strong deactivating effect of both the pyridine nitrogen and the two bromine atoms makes this a challenging transformation that requires carefully controlled, potent nitrating conditions.

4.1 Synthetic Rationale

The most direct route is the nitration of 3,5-dibromopyridine. In this substrate, the pyridine nitrogen is a powerful deactivating group for electrophilic substitution. The bromine atoms are also deactivating but are ortho-, para-directing. The reaction requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (oleum), to generate a sufficient concentration of the nitronium ion (NO_2^+) electrophile. The substitution occurs preferentially at the 2-position, influenced by the electronic environment dictated by the ring nitrogen.

4.2 Experimental Protocol: Nitration of 3,5-Dibromopyridine (Illustrative)

This protocol is based on established methods for the nitration of deactivated pyridine rings.

[\[10\]](#)

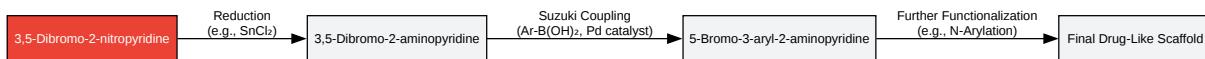
Materials:

- 3,5-Dibromopyridine
- Fuming Nitric Acid (90%)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Ice

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.
- Substrate Addition: Slowly add 3,5-dibromopyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.
- Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent runaway reactions.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice. This step is highly exothermic and must be done with caution.
- Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure **3,5-Dibromo-2-nitropyridine**.

Chemical Reactivity and Applications in Drug Development


The synthetic utility of **3,5-Dibromo-2-nitropyridine** stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

5.1 Core Reactivity

- Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH_2) using standard reducing agents like SnCl_2 , $\text{H}_2/\text{Pd-C}$, or iron in acetic acid. This introduces a key nucleophilic site and a common pharmacophore.
- Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.
- Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

5.2 Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for creating libraries of compounds for drug screening.^[2] It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.^[2] A specific documented application is its use as a reagent in the synthesis of 2-Amino-5-ethoxypyridine.^{[5][8]}

[Click to download full resolution via product page](#)

Caption: Synthetic pathway illustrating the use of **3,5-Dibromo-2-nitropyridine** as a scaffold.

Safety and Handling

3,5-Dibromo-2-nitropyridine is classified as an irritant and is harmful if swallowed.^{[4][11]} Proper safety precautions are essential during its handling and use.

GHS Hazard Information^[4]

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[11]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash hands, eyes and face thoroughly after handling.[12]P280: Wear protective gloves/clothing and eye/face protection.[12]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
- Avoid inhalation of dust and contact with skin and eyes.[14]

Conclusion

3,5-Dibromo-2-nitropyridine is a synthetically valuable and highly functionalized chemical intermediate. Its well-defined structure, characterized by three distinct and chemoselectively addressable reactive sites, makes it a powerful tool for medicinal chemists and researchers in organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- **3,5-dibromo-2-nitropyridine** (C5H2Br2N2O2). PubChemLite. [\[Link\]](#)
- **3,5-DIBROMO-2-NITROPYRIDINE**. precisionFDA. [\[Link\]](#)

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
- 3,5-DIBROMO-2-NITROPYRIDINE.** Chongqing Chemdad Co.. [Link]
- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Papaws. [Link]
- 2 5 Dibromo 3 Nitropyridine, 98%. IndiaMART. [Link]
- 3,5-dibromo-2-nitropyridine.** Wuhan Costan Biotechnology Co., Ltd. [Link]
- The Chromenopyridine Scaffold: A Privileged PI
- 5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]
- 4. CAS 610261-34-2 | 3,5-Dibromo-2-nitropyridine - Synblock [synblock.com]
- 5. 3,5-DIBROMO-2-NITROPYRIDINE | 610261-34-2 [chemicalbook.com]
- 6. 3,5-dibromo-2-nitropyridine-武汉科斯坦生物科技有限公司 [m.chemstan.net]
- 7. 3,5-DIBROMO-2-NITROPYRIDINE | VSNCHEM [vsnchem.com]
- 8. 3,5-DIBROMO-2-NITROPYRIDINE Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 610261-34-2|3,5-Dibromo-2-nitropyridine|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [3,5-Dibromo-2-nitropyridine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b110528#3-5-dibromo-2-nitropyridine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com